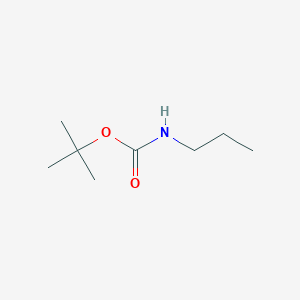

tert-Butyl propylcarbamate

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-propylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-6-9-7(10)11-8(2,3)4/h5-6H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUWHAJDOUIJMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557576 | |

| Record name | tert-Butyl propylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105678-25-9 | |

| Record name | tert-Butyl propylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl Propylcarbamate and Analogs

Direct Carbamate (B1207046) Formation Strategies

Direct methods involve the reaction of an amine with a suitable electrophilic carbonyl species. Two of the most prevalent reagents for this purpose are tert-butyl chloroformate and di-tert-butyl dicarbonate (B1257347).

The reaction of an amine, such as propylamine (B44156), with tert-butyl chloroformate is a direct method for forming the corresponding carbamate. This aminolysis reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate. The process generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine, which would render it unreactive.

Commonly, a non-nucleophilic organic base like triethylamine (B128534) (TEA) is used in a solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). To manage the exothermic nature of the reaction and prevent side reactions, the addition of the chloroformate is often performed at reduced temperatures, typically between 0 and 5°C.

A general reaction scheme is as follows: Propylamine + tert-Butyl Chloroformate + Triethylamine → tert-Butyl propylcarbamate + Triethylammonium chloride

This method, while effective, can be sensitive to moisture, and tert-butyl chloroformate is known for its instability compared to other reagents.

The most common and versatile method for the N-tert-butoxycarbonylation of amines is the reaction with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). wikipedia.orgbzchemicals.com This reagent is generally preferred over tert-butyl chloroformate due to its lower toxicity, greater stability, and the formation of non-corrosive byproducts (tert-butanol and carbon dioxide). kiku.dk

The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This process can be performed under various conditions, from aqueous solutions with a mild base like sodium bicarbonate to anhydrous organic solvents like acetonitrile (B52724) or THF, often with the addition of a catalyst. wikipedia.orgbzchemicals.com For less reactive amines, a more potent acylation catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be employed. wikipedia.orgbzchemicals.com The reaction is highly efficient for a wide range of primary and secondary aliphatic amines, including propylamine. longdom.org

A typical procedure involves stirring the amine with Boc₂O in a suitable solvent at room temperature. The reaction is often quantitative and clean, simplifying purification. kiku.dk

Interactive Table: Comparison of Direct Carbamoylation Reagents

| Feature | tert-Butyl Chloroformate | Di-tert-butyl Dicarbonate (Boc₂O) |

| Byproducts | HCl (corrosive) | tert-Butanol, CO₂ (volatile, non-corrosive) |

| Stability | Less stable, moisture-sensitive | More stable, easier to handle |

| Reaction Conditions | Requires a stoichiometric base (e.g., triethylamine) | Can be run with or without a base/catalyst |

| Generality | Effective but can be harsh | Widely applicable, very mild conditions |

Catalytic Approaches for N-tert-Butoxycarbonylation

To improve reaction rates, yields, and conditions (e.g., by operating at room temperature or under solvent-free conditions), various catalytic systems have been developed for N-tert-butoxycarbonylation with Boc₂O.

A variety of metal catalysts have been shown to facilitate the N-tert-butoxycarbonylation of amines. These catalysts often function as Lewis acids, activating the Boc₂O reagent towards nucleophilic attack.

Copper (Cu) Catalysts : Copper iodide nanoparticles (CuI-NPs) have been used as an effective catalyst for the N-Boc protection of aliphatic and aromatic amines under solvent-free, mechanochemical (grinding) conditions. This method is rapid (5–15 minutes) and provides excellent yields (82-92%). niscpr.res.in Other copper salts, such as [Cu(NCMe)₄]BF₄ with a neocuproine (B1678164) ligand, have also been used to synthesize tertiary carbamates via C-H functionalization, though this is less direct for primary amine protection. rsc.org

Zinc (Zn) Catalysts : Zinc(II) triflate has been used in conjunction with a Curtius rearrangement to produce tert-butyl carbamates from carboxylic acids, a multi-step process that generates the carbamate. organic-chemistry.org

Other Metal Catalysts : Various other Lewis acid catalysts have been reported for this transformation, including ZrCl₄, InBr₃, and La(NO₃)₃·6H₂O. longdom.orgasianpubs.org These catalysts promote the reaction under mild conditions, often at room temperature.

Non-metal-based catalysts offer alternatives that can be cheaper, less toxic, and more environmentally benign.

Organocatalysis : Simple organic molecules can catalyze N-Boc protection. Iodine has been used as a catalyst for the reaction of amines with Boc₂O under solvent-free conditions at room temperature. organic-chemistry.org Acidic resins like Amberlite-IR 120 and catalysts such as perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) have also proven to be highly efficient, reusable heterogeneous catalysts for this transformation, often under solvent-free conditions. organic-chemistry.orgderpharmachemica.com These solid-supported catalysts simplify product purification, as they can be removed by simple filtration. longdom.orgderpharmachemica.com

Biocatalysis : Enzymes offer a green and highly selective route to carbamate synthesis. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are robust hydrolase enzymes that can be used for carbamate synthesis. beilstein-journals.orgresearchgate.net Transaminases (ATAs) have also been employed in chemoenzymatic strategies to produce chiral carbamate intermediates. researchgate.net These biocatalytic methods often proceed in aqueous media under mild conditions, representing a sustainable synthetic pathway. researchgate.net

Ionic liquids (ILs) have emerged as versatile solvents and catalysts in organic synthesis due to their negligible vapor pressure, thermal stability, and tunable properties.

1-Alkyl-3-methylimidazolium-based ionic liquids can catalyze the N-tert-butoxycarbonylation of amines with high chemoselectivity. organic-chemistry.org The catalytic role is believed to involve the activation of Boc₂O through hydrogen bonding with the ionic liquid's cation. organic-chemistry.org In another approach, tetrapropylammonium (B79313) prolinate ([TPA][Pro]) has been used as a reaction medium for the N-Boc protection of various amines at room temperature, affording products in excellent yields. asianpubs.org A key advantage is the potential for the ionic liquid to be recovered and reused over several cycles. asianpubs.orgresearchgate.net

Interactive Table: Overview of Catalytic N-tert-Butoxycarbonylation Methods

| Catalyst Type | Example Catalyst | Key Advantages |

| Metal Catalyst | Copper Iodide (CuI) NPs | Fast reaction times, solvent-free conditions, recyclability. niscpr.res.in |

| Organocatalyst | Amberlite-IR 120 | Heterogeneous, easily separable, reusable, solvent-free. derpharmachemica.com |

| Biocatalyst | Candida antarctica Lipase B (CAL-B) | Green (aqueous media), high selectivity, mild conditions. researchgate.net |

| Ionic Liquid | [TPA][Pro] | Reusable medium, excellent yields, mild conditions. asianpubs.org |

Multi-Component Reactions Incorporating this compound Moieties

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the structural elements of all the starting materials, offer an efficient and atom-economical route to complex molecules. frontiersin.orgresearchgate.net The application of MCRs to the synthesis of carbamates, including those with structures analogous to this compound, has been an area of significant interest.

A prevalent three-component strategy involves the coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.org This method provides a direct route to N-alkyl carbamates. For instance, the reaction of primary amines with CO₂ and an alkyl halide in the presence of cesium carbonate (Cs₂CO₃) and tetrabutylammonium (B224687) iodide (TBAI) in an anhydrous solvent like dimethylformamide (DMF) has proven effective for generating a variety of carbamates. organic-chemistry.org While this specific reaction has been demonstrated for a range of amines, its direct application to propylamine for the synthesis of this compound follows the same principle.

Another notable multi-component approach is the Groebke-Blackburn-Bienaymé reaction, which typically involves an α-aminoazine, an aldehyde, and an isocyanide. csic.es While this reaction classically leads to imidazo-fused heterocycles, variations and related MCRs can be designed to yield carbamate-containing structures. For example, a one-pot, three-component synthesis of N-substituted quinazolinones has been reported, which incorporates a tert-butyl carbamate moiety. mdpi.com

The Ugi and Passerini reactions are other cornerstone MCRs that have been employed in the synthesis of complex molecules containing carbamate functionalities, often in the context of creating libraries of compounds for drug discovery. scielo.br These reactions showcase the versatility of MCRs in generating structural diversity, which can be applied to the synthesis of analogs of this compound by selecting the appropriate starting materials.

Table 1: Examples of Multi-Component Reactions for Carbamate Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Product Type | Reference |

| Three-Component Coupling | Primary Amine | CO₂ | Alkyl Halide | Cs₂CO₃, TBAI | N-Alkyl Carbamate | organic-chemistry.org |

| Groebke-Blackburn-Bienaymé | α-Aminoazine | Aldehyde | Isocyanide | Acid catalyst | Imidazo-fused heterocycles | csic.es |

| Ugi Reaction | Aldehyde/Ketone | Amine | Isocyanide | Carboxylic Acid | α-Acylamino Amide | scielo.br |

Stereoselective Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. The stereoselective synthesis of chiral derivatives of this compound can be achieved through several strategies, including the use of chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis. encyclopedia.pubethz.chmasterorganicchemistry.com

One common approach involves the use of a chiral auxiliary, an enantiopure group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. ethz.ch For instance, Ellman's sulfinamide (tert-butanesulfinamide) has been used as a versatile chiral auxiliary for the synthesis of a wide range of chiral amines, which can then be converted to their corresponding carbamates. nih.gov The high diastereoselectivity achieved in the addition of nucleophiles to N-tert-butanesulfinyl imines provides a reliable method for establishing a new stereocenter.

Enzymatic kinetic resolution is another powerful tool for obtaining enantiopure carbamates. encyclopedia.pub Lipases, for example, can selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the two enantiomers. This method has been successfully applied to the resolution of various chiral alcohols and amines, which are precursors to chiral carbamates.

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, represents a highly efficient approach. ethz.ch While direct asymmetric carbamation reactions are less common, the asymmetric synthesis of chiral amines followed by carbamate formation is a well-established route. For example, proline-catalyzed asymmetric Mannich reactions can produce chiral β-amino carbonyl compounds, which can be further elaborated into chiral carbamate derivatives.

Methodological Optimization of Synthetic Protocols

The efficiency and selectivity of synthetic reactions are highly dependent on the reaction conditions. The optimization of these parameters is crucial for developing robust and scalable synthetic routes to this compound and its analogs.

Solvent System Selection and Effects

The choice of solvent can significantly influence reaction rates, yields, and even the course of a reaction. For the synthesis of tert-butyl carbamates, polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are often employed. smolecule.com These solvents are effective at dissolving the reactants and stabilizing charged intermediates that may form during the reaction. For instance, in the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), dichloromethane is a common solvent choice that facilitates the reaction and simplifies workup. smolecule.com In some cases, the use of greener, more sustainable solvents is being explored to reduce the environmental impact of chemical synthesis. smolecule.com

Temperature and Pressure Control

Temperature is a critical parameter in chemical synthesis, affecting both the reaction rate and the stability of reactants and products. For the formation of this compound, reactions are often carried out at controlled temperatures to prevent side reactions. For example, during the addition of an amine to an activated carbonyl compound, maintaining a low temperature (e.g., 0-5 °C) can help to control the exothermicity of the reaction and minimize the formation of byproducts. Conversely, some reactions may require elevated temperatures to proceed at a reasonable rate. acs.org

Pressure is a less commonly varied parameter in standard laboratory-scale carbamate synthesis but can be important in reactions involving gaseous reagents like carbon dioxide. In such cases, increasing the pressure can increase the concentration of the gas in the reaction mixture, thereby accelerating the reaction rate.

Base and Additive Selection

The choice of base is often crucial in carbamate synthesis, particularly in reactions that generate an acidic byproduct. In the synthesis of tert-butyl carbamates from amines and Boc₂O or tert-butyl chloroformate, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to neutralize the acid formed during the reaction. mdpi.com

In multi-component reactions involving CO₂, stronger bases like cesium carbonate (Cs₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective. acs.org The selection of the base can have a significant impact on the reaction yield and selectivity.

Additives can also play a key role in optimizing synthetic protocols. For example, in the three-component coupling of amines, CO₂, and alkyl halides, tetrabutylammonium iodide (TBAI) has been used as an additive to facilitate the reaction, likely by acting as a phase-transfer catalyst. organic-chemistry.org Similarly, in some metal-catalyzed reactions, the addition of specific ligands can enhance the catalytic activity and selectivity.

Table 2: Optimization of Reaction Conditions for Carbamate Synthesis

| Parameter | Variation | Effect on Reaction | Reference |

| Solvent | Dichloromethane (DCM) | Good solubility, easy workup | |

| Tetrahydrofuran (THF) | Good solubility, aprotic | ||

| Acetonitrile | Can improve yields in certain reactions | acs.org | |

| Temperature | 0-5 °C | Controls exothermicity, minimizes byproducts | |

| Room Temperature | Convenient for many standard procedures | smolecule.com | |

| 100 °C | May be required for less reactive substrates | acs.org | |

| Base | Triethylamine (TEA) | Neutralizes acidic byproducts | mdpi.com |

| Cesium Carbonate (Cs₂CO₃) | Effective in CO₂ incorporation reactions | acs.org | |

| DBU | Strong, non-nucleophilic base | acs.org | |

| Additive | TBAI | Acts as a phase-transfer catalyst | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of Tert Butyl Propylcarbamate Derivatives

Intramolecular and Intermolecular Transformations

The carbamate (B1207046) functional group in tert-butyl propylcarbamate derivatives can undergo a variety of transformations, influenced by the reaction conditions and the nature of the substituents.

The carbamate group is generally stable and less reactive towards nucleophilic substitution than acyl halides or anhydrides. However, transformations can be induced. For instance, acyl halide-methanol mixtures can efficiently convert t-butyl carbamates into amides in a one-pot procedure, avoiding the isolation of the potentially unstable intermediate amine. organic-chemistry.org This transformation proceeds via the cleavage of the Boc group, followed by acylation of the resulting amine. organic-chemistry.org While direct substitution at the carbamate carbonyl is not a common pathway, the nitrogen atom, once deprotected, readily undergoes substitution reactions. Palladium-catalyzed cross-coupling reactions of tert-butyl carbamate with aryl halides have been investigated to form N-aryl carbamates.

The oxidation of the tert-butyl group attached to the carbamate is a challenging transformation. Generally, the tert-butyl group is resistant to most common oxidizing agents. google.com However, the propyl group could be susceptible to oxidation at the carbon adjacent to the nitrogen, depending on the specific reagents and conditions employed.

Conversely, the carbamate group can be reduced. Carbamates are often reduced to N-methyl groups using strong reducing agents like lithium aluminum hydride (LiAlH4). stackexchange.com The reduction of a carbamate functional group, such as that in this compound, with a powerful hydride reagent would likely cleave the carbonyl-oxygen bond, ultimately leading to the corresponding N-methylated amine after workup. stackexchange.com

Tert-butyl carbamates exhibit considerable stability towards hydrolysis under neutral or basic conditions. rsc.org However, under acidic conditions, they are readily cleaved. This susceptibility to acid-catalyzed hydrolysis is a cornerstone of their use as protecting groups. The mechanism involves protonation of the carbonyl oxygen, which facilitates the departure of the stable tert-butyl cation. commonorganicchemistry.commdpi.com

Solvolysis reactions of tert-butyl derivatives, such as tert-butyl chloride, proceed through an SN1 mechanism involving the formation of a tert-butyl cation as the rate-determining step. amherst.edulibretexts.org A similar mechanistic principle applies to the acid-catalyzed solvolysis of this compound. The stability of the resulting tert-butyl cation is a key driving force for this reaction. The rate of solvolysis is influenced by solvent polarity, with more polar, protic solvents generally accelerating the reaction by stabilizing the transition state leading to the carbocation. amherst.edunih.gov

De-protection Strategies for the tert-Butoxycarbonyl (Boc) Group

The removal of the Boc group is a frequent and critical step in multi-step organic synthesis. thieme-connect.com While traditionally accomplished with strong acids, milder and more selective methods have been developed.

The most common method for Boc group removal is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comresearchgate.net The generally accepted mechanism for this deprotection involves the following steps: commonorganicchemistry.com

Protonation of the carbonyl oxygen of the carbamate group by the acid.

Cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.

The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.

The released amine is then protonated by the excess acid present in the medium to form the corresponding ammonium (B1175870) salt. commonorganicchemistry.com

The tert-butyl cation generated can be trapped by nucleophiles present in the reaction mixture or can eliminate a proton to form isobutylene (B52900). commonorganicchemistry.comresearchgate.net

Alternative, milder acidic reagents have also been shown to be effective. Aqueous phosphoric acid provides an environmentally benign option for the deprotection of tert-butyl carbamates. organic-chemistry.org Furthermore, deep eutectic solvents composed of choline (B1196258) chloride and p-toluenesulfonic acid can act as both the reaction medium and the catalyst for efficient Boc cleavage. mdpi.com

Kinetic studies of the acid-catalyzed deprotection of Boc-protected amines have revealed important mechanistic details. Research on the HCl-catalyzed deprotection of a Boc-protected amine in a toluene (B28343) and propan-2-ol mixture demonstrated that the reaction rate has a second-order dependence on the concentration of HCl. nih.govacs.org This second-order dependence was also observed with other strong acids like sulfuric acid and methanesulfonic acid. nih.govacs.org

This kinetic behavior is rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which arises from the fragmentation of the protonated tert-butyl carbamate. nih.gov In contrast, deprotection with trifluoroacetic acid showed an inverse kinetic dependence on the trifluoroacetate (B77799) concentration, suggesting a different rate-determining step or a more complex mechanism under those conditions. nih.govacs.org

The deprotection reaction is thermodynamically favorable due to the formation of stable products: the protonated amine, carbon dioxide, and a stable carbocation (which subsequently forms isobutylene). commonorganicchemistry.com Thermolytic deprotection, which relies on heat in the absence of strong acids, is also possible and proceeds through a concerted elimination pathway to release isobutylene and the carbamic acid, which then decarboxylates. thieme-connect.com

Interactive Data Table: Kinetic Data for Acid-Catalyzed Boc Deprotection

The following table summarizes kinetic findings for the deprotection of Boc-protected amines with different acids.

| Acid Catalyst | Solvent System | Kinetic Dependence on Acid Concentration | Reference |

| Hydrochloric Acid (HCl) | Toluene / propan-2-ol | Second-Order | nih.gov, acs.org |

| Sulfuric Acid (H₂SO₄) | Toluene / propan-2-ol | Second-Order | nih.gov, acs.org |

| Methanesulfonic Acid (MSA) | Toluene / propan-2-ol | Second-Order | nih.gov, acs.org |

| Trifluoroacetic Acid (TFA) | Toluene / propan-2-ol | Inverse | nih.gov, acs.org |

Acid-Catalyzed Cleavage Mechanisms

Role of Carbocation Intermediates

The acid-catalyzed deprotection of tert-butyl carbamates, including this compound, proceeds through a well-established mechanism initiated by the protonation of the carbamate's carbonyl oxygen. This initial step increases the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond. This fragmentation is the rate-determining step and results in the formation of a relatively stable tertiary carbocation, the tert-butyl cation, along with an unstable carbamic acid intermediate derived from the propylamino moiety. wikipedia.org

The mechanism unfolds as follows:

Protonation: The carbamate oxygen is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Carbocation Formation: The protonated carbamate undergoes unimolecular cleavage to release the tert-butyl cation and the corresponding N-propylcarbamic acid.

Decarboxylation: The N-propylcarbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free propylamine (B44156).

Protonation of Amine: Under the acidic conditions, the liberated propylamine is protonated to form its corresponding ammonium salt. wikipedia.org

The tert-butyl cation generated in this process is a highly reactive electrophilic species. Its fate dictates the potential for side reactions. The cation can follow several pathways:

Deprotonation: It can lose a proton to form a neutral, volatile byproduct, isobutylene. organic-chemistry.org

Trapping by Solvent/Counter-ion: It can be captured by nucleophilic solvents or the acid's counter-ion.

Electrophilic Attack: Most consequentially for synthesis, it can act as a potent electrophile, alkylating any sufficiently nucleophilic species present in the reaction mixture. This can include nucleophilic sites on the desired product molecule itself, particularly electron-rich aromatic rings (like tryptophan or tyrosine residues in peptide synthesis), thioethers (methionine), and thiols (cysteine). nih.govacs.org This side reaction, known as tert-butylation, is a significant challenge that can lead to undesired, difficult-to-separate byproducts and reduced yields of the target amine.

Strategies for By-product Mitigation and Scavenging

To prevent the deleterious effects of the tert-butyl cation, a common strategy is to include a "scavenger" in the deprotection reaction mixture. Scavengers are nucleophilic compounds added in excess to competitively trap the carbocation intermediate, thereby preventing it from reacting with the substrate or product. acs.org The ideal scavenger is more nucleophilic than any sensitive functional group on the substrate and forms byproducts that are easily separated from the desired product.

The selection of a scavenger depends on the nature of the substrate and the reaction conditions. Common scavengers are broadly categorized as "hard" or "soft" nucleophiles. Hard nucleophiles, like water, are effective at trapping hard electrophiles, while soft nucleophiles, like thiols, are better for trapping soft electrophiles. The tert-butyl cation is a hard electrophile.

Several classes of compounds are routinely employed for this purpose:

Thioethers and Thiols: Thioanisole, dimethyl sulfide (B99878) (DMS), and 1,2-ethanedithiol (B43112) (EDT) are highly effective soft nucleophiles that readily trap the tert-butyl cation. organic-chemistry.orgresearchgate.net They are particularly crucial in peptide synthesis to protect sensitive methionine and cysteine residues.

Silanes: Triethylsilane (TES) and triisopropylsilane (B1312306) (TIS) act as hydride donors, reducing the tert-butyl cation to isobutane (B21531). researchgate.net TIS is widely used as it effectively scavenges other protecting group-derived cations as well. tudublin.ie

Electron-Rich Aromatics: Anisole, cresol, and phenol (B47542) can intercept the carbocation via electrophilic aromatic substitution, becoming tert-butylated themselves. researchgate.net

Water: A simple and effective hard nucleophile, water can trap the tert-butyl cation to form tert-butanol. tudublin.ie It is often included in scavenger "cocktails."

The following table summarizes common scavengers and their mechanisms of action in mitigating by-products during the deprotection of tert-butyl carbamates.

| Scavenger | Chemical Class | Mechanism of Action | Typical Byproduct | Reference |

| Triisopropylsilane (TIS) | Silane | Hydride donation, reducing the t-Bu⁺ to isobutane. | Isobutane | tudublin.ie |

| Thioanisole | Thioether | Acts as a soft nucleophile, undergoing S-alkylation. | tert-Butyl phenyl sulfide | organic-chemistry.org |

| 1,2-Ethanedithiol (EDT) | Thiol | Acts as a soft nucleophile, undergoing S-alkylation. | S-tert-Butyl-1,2-ethanedithiol | acs.org |

| Anisole | Aromatic Ether | Friedel-Crafts alkylation traps the cation. | 4-tert-Butylanisole | researchgate.net |

| Water | Inorganic | Acts as a hard nucleophile to form an alcohol. | tert-Butanol | tudublin.ie |

Alternative and Mild Deprotection Methods

While strong acids like TFA are highly effective, their harshness can be incompatible with sensitive functional groups elsewhere in the molecule. This has driven the development of milder and more selective methods for Boc group removal.

Transition-Metal Catalyzed Deprotection

Several transition metals, often acting as Lewis acids, can catalyze the cleavage of the Boc group under significantly milder conditions than traditional Brønsted acids. These methods often exhibit high chemoselectivity, leaving other acid-labile groups intact.

Iron(III) salts, such as FeCl₃ and Fe(OTf)₃, have been shown to be effective catalysts for Boc deprotection. The Lewis acidic iron center coordinates to the carbamate oxygen, weakening the tert-butyl-oxygen bond and facilitating its cleavage. This approach has been successfully applied in both solution-phase and solid-phase peptide synthesis, often using dichloromethane (B109758) (DCM) as the solvent. Similarly, zinc halides like ZnBr₂ and ZnCl₂ can promote Boc deprotection. The zinc center plays a dual role by first acting as a Lewis acid to assist in the removal of the Boc group and then activating a suitably placed internal nucleophile for subsequent cyclization reactions. wikipedia.org Other Lewis acids such as ZrCl₄ and Ti(Oi-Pr)₄ have also shown promise as catalysts for this transformation. nih.gov

Reductive Deprotection Methodologies

Reductive cleavage offers an alternative pathway that avoids the generation of carbocation intermediates altogether. One reported method involves a DTBB (4,4′-di-tert-butylbiphenyl)-catalyzed lithiation reaction. In this process, the reductive cleavage of the tert-butyl-oxygen bond is proposed to occur first, generating a tert-butyl radical and a lithium carbamate intermediate. The tert-butyl radical can then disproportionate to isobutane and isobutene, while the lithium carbamate decomposes to provide the free amine. This method has been successfully applied to Boc-protected secondary amines.

Another reductive approach employs Schwartz's reagent (zirconocene hydrochloride). This reagent has been used for the mild and efficient reductive cleavage of aryl O-carbamates to yield phenols, demonstrating a pathway for cleaving carbamate linkages under non-acidic, reductive conditions.

Reactivity of Pendant Functional Groups on the Propyl Chain

While the Boc group is in place, the propyl chain of this compound derivatives can be modified, provided the reaction conditions are compatible with the protecting group. The presence of the Boc group renders the N-H proton less acidic and the nitrogen lone pair less nucleophilic, allowing for selective reactions at other sites on the alkyl chain.

Electrophilic and Nucleophilic Functionalization

Derivatives of this compound containing additional functional groups on the propyl chain can undergo a range of transformations.

Nucleophilic Functionalization: A common precursor for functionalization is tert-butyl (3-hydroxypropyl)carbamate. The terminal hydroxyl group can be readily converted into other functional groups via nucleophilic substitution or related reactions. For instance, the Mitsunobu reaction allows for the conversion of the primary alcohol into esters, ethers, or azides with complete inversion of configuration if a stereocenter were present. nih.gov This reaction typically uses triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar reagent to activate the alcohol, which is then displaced by a suitable nucleophile. For example, using a nitrogen nucleophile like a sulfonamide under Mitsunobu conditions can introduce a second protected amino group onto the chain. tudublin.ie

Another key precursor, tert-butyl (3-aminopropyl)carbamate (N-Boc-1,3-diaminopropane), allows for selective functionalization of the terminal primary amine. sigmaaldrich.comfishersci.ca The Boc-protected nitrogen is unreactive, permitting high-yielding N-alkylation or acylation at the free amino group under standard conditions.

Electrophilic Functionalization: Functionalization via electrophilic attack often requires the generation of a carbanion on the propyl chain. Direct deprotonation of the C-H bonds on the saturated propyl chain is challenging due to their low acidity. However, in derivatives containing activating groups, this can be achieved. For example, in N-Boc allylic amines, the C-H bond adjacent to the double bond is acidic enough to be deprotonated by a strong base like sec-butyllithium. The resulting lithiated species is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones), allowing for the introduction of new substituents on the chain.

Furthermore, the oxidation of a terminal alcohol on a Boc-protected aminopropanol (B1366323) derivative to an aldehyde or carboxylic acid represents another mode of electrophilic functionalization, preparing the substrate for subsequent reactions like reductive amination or esterification.

Cyclization and Rearrangement Reactions

The tert-butoxycarbonyl (Boc) protecting group, a key feature of this compound and its derivatives, significantly influences their reactivity in cyclization and rearrangement reactions. The stability of the Boc group under many conditions, coupled with its facile removal under acidic conditions, makes it a valuable tool in the synthesis of complex nitrogen-containing molecules. derpharmachemica.comresearchgate.netorganic-chemistry.org

Research has demonstrated that derivatives of tert-butyl carbamates can undergo various cyclization reactions to form heterocyclic structures. For instance, N-alkenyl carbamates can be induced to cyclize intramolecularly. The specific outcomes of these reactions, including the size of the resulting ring and the stereochemistry, are often dictated by the reaction conditions, the nature of the substituents, and the presence of catalysts. nih.govacs.org Gold-catalyzed intramolecular hydroamination of (2-alkynyl)benzyl carbamates has been shown to produce 1,2-dihydroisoquinolines, with the regioselectivity being influenced by the choice of a bulky gold catalyst. researchgate.net

Furthermore, α-carbamoyl radicals derived from N-(but-3-en-1-yl)-N-(tert-butyl)-2-iodoalkanamides undergo 6-exo cyclization to form substituted δ-lactams. nih.gov Density functional theory (DFT) calculations have provided mechanistic insights, revealing that these radical cyclizations proceed through boat-like transition states. nih.gov Similarly, N-(hex-5-enyl)-2-iodoalkanamides can undergo a regioselective 9-endo iodine-atom-transfer radical cyclization, promoted by a Lewis acid, to form nine-membered rings. nih.gov

Rearrangement reactions of tert-butyl carbamate derivatives have also been explored. The Curtius rearrangement of an acyl azide (B81097) intermediate, formed from a carboxylic acid, di-tert-butyl dicarbonate (B1257347), and sodium azide, leads to the formation of an isocyanate that can be trapped to produce tert-butyl carbamates. organic-chemistry.org

Reaction Stereoselectivity and Regioselectivity Studies

The stereoselectivity and regioselectivity of reactions involving this compound derivatives are critical aspects that determine the utility of these compounds in asymmetric synthesis.

Stereoselectivity:

The stereochemical outcome of cyclization reactions is a key area of study. In the 6-exo cyclization of α-carbamoyl radicals, the stereoselectivity leads to the predominant formation of specific diastereomers, such as 3,4-cis, 4,5-trans, or 4,6-trans substituted δ-lactams. nih.gov The stereoselectivity is rationalized by computational studies which indicate the reaction proceeds via specific conformational transition states. nih.gov

The synthesis of cyclic carbamates from amino alcohols and carbon dioxide can proceed with high stereoselectivity, often with inversion of configuration at the stereocenter, suggesting an S\N2-type mechanism during the ring-closing step. rsc.org This method offers a route to enantiomerically enriched 2-oxazolidinones. rsc.org Furthermore, the preparation of enamides from glycidyl (B131873) carbamates can exhibit selectivity for the Z-enecarbamate, a result attributed to an E1cB elimination mechanism proceeding from a substrate-base chelate complex. researchgate.net

Regioselectivity:

Regioselectivity, the preference for bond formation at one position over another, is also a significant factor in the reactions of these derivatives. wikipedia.org For example, gold-catalyzed cyclization of alkynyl O-tert-butylcarbamates can produce either 6-endo or 5-exo adducts depending on the substituents on the alkyne and the bulkiness of the gold catalyst. researchgate.net The use of a bulkier catalyst can improve the regioselectivity towards the 6-endo product. researchgate.net

In the context of aromatic substitution, the carbamate group can act as a directing group. The carbamoyl (B1232498) group in certain cyclooctyne-nitrone cycloadditions has been shown to be a critical directing group, influencing the regioselectivity of the initial cycloaddition. acs.org Similarly, the (thio)carbamoylation of 2,7-di-tert-butylpyrene (B1295820) with isocyanates in the presence of a strong acid occurs regioselectively at the 1-position. nih.gov

The table below summarizes key findings in the study of cyclization and rearrangement reactions of tert-butyl carbamate derivatives, highlighting the stereochemical and regiochemical outcomes.

| Reaction Type | Substrate Derivative | Reagents/Conditions | Product(s) | Selectivity |

| Radical Cyclization | N-(but-3-en-1-yl)-N-(tert-butyl)-2-iodoalkanamides | BEt3/O2 | 3,4-cis, 4,5-trans, or 4,6-trans substituted δ-lactams | High Diastereoselectivity |

| Radical Cyclization | N-(hex-5-enyl)-2-iodoalkanamides | BF3•OEt2 | Azonan-2-ones or hexahydroindolizin-3(5H)-ones | High Regioselectivity (9-endo) |

| Hydroamination/Cyclization | (2-Alkynyl)benzyl carbamates | Cationic gold(I) complex | 1,2-Dihydroisoquinolines or 5-exo adducts | Regioselectivity dependent on catalyst and substrate |

| Cyclization | Amino alcohols | CO2, p-toluenesulfonyl chloride | 2-Oxazolidinones | High Enantioselectivity |

| Elimination | Glycidyl carbamates | LDA | Z-Enecarbamates | High Z-Stereoselectivity |

| (Thio)carbamoylation | 2,7-di-tert-butylpyrene | Isocyanates, TfOH | 1-Substituted (thio)amides | High Regioselectivity |

Applications of Tert Butyl Propylcarbamate in Advanced Organic Synthesis and Materials Science

Amine Protection in Peptide Synthesis and Medicinal Chemistry

In the intricate, multi-step processes of peptide synthesis and medicinal chemistry, the protection of reactive functional groups is paramount to prevent unwanted side reactions. The amine group, being nucleophilic, requires a temporary "cap" or protecting group during the formation of amide bonds. masterorganicchemistry.com Organic carbamates, particularly the tert-butoxycarbonyl (Boc) group found in tert-butyl carbamate (B1207046) derivatives, serve this purpose exceptionally well. nih.gov

By converting a reactive amine into a stable carbamate, its nucleophilicity is suppressed, allowing other chemical transformations to occur selectively at different sites on the molecule. chemimpex.com The Boc group is particularly favored because it is stable under a wide variety of reaction conditions but can be removed cleanly and efficiently with mild acids, such as trifluoroacetic acid (TFA). masterorganicchemistry.comlibretexts.org This strategy is fundamental in both solid-phase and liquid-phase peptide synthesis, enabling the sequential addition of amino acids to build complex peptide chains. masterorganicchemistry.comiris-biotech.de

The complexity of modern synthetic targets often necessitates the use of multiple protecting groups within a single molecule. An orthogonal protecting group strategy is one in which each type of protecting group can be removed under a specific set of conditions without affecting the others. masterorganicchemistry.com This allows for the selective deprotection and reaction of specific functional groups in a precise order.

The tert-butyl carbamate (Boc) group is a key component of many orthogonal schemes. masterorganicchemistry.com It is acid-labile, meaning it is removed with acid. This property contrasts sharply with other common amine protecting groups like fluorenylmethyloxycarbonyl (Fmoc), which is base-labile, and carboxybenzyl (Cbz), which is removed by hydrogenolysis. masterorganicchemistry.com The ability to use Boc, Fmoc, and Cbz groups in tandem provides chemists with remarkable control over the synthesis of complex peptides and other molecules. masterorganicchemistry.comnih.gov For example, a synthetic intermediate can possess a Boc-protected amine and an Fmoc-protected amine; the Fmoc group can be selectively removed with a base like piperidine (B6355638) to allow for further modification, leaving the Boc group intact until it is later removed with an acid. creative-peptides.com

| Protecting Group | Abbreviation | Structure | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc |  | Strong Acid (e.g., Trifluoroacetic Acid, TFA) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc |  | Base (e.g., 20% Piperidine in DMF) |

| Carboxybenzyl | Cbz or Z |  | Catalytic Hydrogenolysis (H₂, Pd/C) |

Versatile Building Block in Complex Molecule Construction

Beyond its role as a protecting group, the tert-butyl carbamate moiety is integral to molecules that serve as versatile building blocks in organic synthesis. These building blocks are stable, often crystalline, and possess well-defined reactivity, making them reliable components for the assembly of larger, more complex molecular architectures. nbinno.com

The total synthesis of natural products is a significant field of organic chemistry that showcases the power of modern synthetic methods. Tert-butyl carbamate-containing building blocks are frequently employed in these syntheses. The Boc group provides robust protection for amine functionalities while other parts of the molecule undergo complex transformations, such as carbon-carbon bond formations, oxidations, or reductions. orgsyn.org Its reliable installation and removal are critical for the successful construction of intricate natural product scaffolds.

Tert-butyl carbamate derivatives are crucial intermediates in the pharmaceutical industry. chemimpex.comnbinno.com They are used in the synthesis of a wide range of active pharmaceutical ingredients (APIs). For example, specific chiral tert-butyl carbamate compounds are key intermediates in the synthesis of modern drugs, including JAK kinase inhibitors for autoimmune diseases and the anticoagulant Edoxaban. nbinno.comnbinno.com The use of these building blocks allows for the efficient and stereocontrolled construction of the final drug molecule, streamlining the manufacturing process. nbinno.comresearchgate.net A notable example is the use of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester as a new intermediate for the synthesis of the drug Lacosamide. google.com

The utility of tert-butyl carbamates extends into the realm of polymer and materials science. These compounds can be incorporated into monomers and used to create specialty polymers with tailored properties. chemimpex.com For instance, the brominated phenyl ring in some tert-butyl carbamate derivatives can be used in polymer synthesis. vulcanchem.com Furthermore, after polymerization, the Boc groups can be removed to expose primary amine functionalities along the polymer backbone. These newly freed amines can then be used to modify the polymer's properties, such as attaching other molecules or inducing cross-linking, leading to the creation of functional materials, hydrogels, and resins. The photochemistry of materials like poly(t-butyl N-vinylcarbamate) has also been a subject of study. acs.org

Role in Bioconjugation Chemistry

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule like a protein or nucleic acid. This field is critical for developing diagnostic tools, therapeutic agents, and research probes. Tert-butyl carbamate derivatives are instrumental in creating bifunctional linkers used in these applications.

These linkers often contain a Boc-protected amine at one end and a different reactive group at the other. This second group can be an azide (B81097), which is ready to participate in "click chemistry" reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov This highly efficient and specific reaction allows for the precise attachment of the linker to another molecule bearing an alkyne group. Once the conjugation is complete, the Boc group can be removed to reveal a primary amine, which can then be used for further labeling or attachment to a biological target. This strategy enables the modular and controlled assembly of complex bioconjugates. nih.gov

| tert-Butyl Carbamate Derivative | Application Area | Function |

|---|---|---|

| tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate | Pharmaceutical Intermediate | Key building block in the synthesis of the anticoagulant Edoxaban. nbinno.com |

| tert-Butyl (3-azidopropyl)carbamate | Bioconjugation / Click Chemistry | Provides an azide handle for CuAAC reactions while protecting an amine. nih.gov |

| tert-Butyl N-[(3S,5S)-5-methyl-3-piperidinyl]carbamate | Pharmaceutical Intermediate | Critical building block for synthesizing JAK kinase inhibitors. nbinno.com |

| tert-Butyl (cyanomethyl)carbamate | Versatile Building Block | Used as an intermediate in peptide synthesis and for creating non-natural amino acids. nbinno.com |

Linker Design for PROTACs and Related Conjugates

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, valued for its stability across various reaction conditions and its facile removal under acidic conditions. In the field of targeted protein degradation, tert-butyl propylcarbamate represents a foundational building block for the construction of linkers used in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker; one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. explorationpub.com The linker's length and chemical nature are critical for the efficacy of the resulting PROTAC, as it must orient the two bound proteins correctly to facilitate the ubiquitination and subsequent degradation of the POI. explorationpub.com

While this compound itself is not the complete linker, its core structure—a propyl chain with a protected amine—is a common motif. The synthesis of PROTACs often involves a modular approach where mono-N-Boc protected diamines or amino acids serve as key components for linker assembly. nih.gov A typical synthetic route involves the coupling of the Boc-protected amine building block to one of the two ligands (either for the POI or the E3 ligase) via amide bond formation. Following this step, the Boc group is removed using an acid, such as trifluoroacetic acid (TFA), to reveal a primary or secondary amine. nih.gov This newly deprotected amine is then available for a second amide bond formation, attaching the other ligand and completing the synthesis of the PROTAC molecule. explorationpub.comnih.gov The use of this compound or analogous N-Boc alkylamines allows for the systematic variation of linker length and composition, which is essential for optimizing the biological activity of the final degrader molecule. explorationpub.com

Thiol-Click Reactions and Other Bioconjugation Strategies

The carbamate functional group in this compound is generally stable and not intrinsically reactive in common bioconjugation reactions. However, the molecule can serve as a versatile scaffold that can be chemically modified for use in advanced bioconjugation strategies, such as thiol-ene "click" chemistry. nih.gov Thiol-ene reactions are valued in bioconjugation for their high efficiency, selectivity for cysteine residues, and biocompatible reaction conditions, often proceeding via a radical-mediated mechanism under UV irradiation or with a suitable initiator. nih.govrsc.org

To employ this compound in such a strategy, it must first be derivatized to incorporate a reactive handle compatible with the desired click reaction. For instance, the propyl chain could be functionalized with a terminal alkene group. The N-Boc group would protect the amine functionality during the synthetic steps required to introduce this new group. The resulting alkene-functionalized N-Boc-propylamine could then act as a substrate in a thiol-ene reaction, allowing it to be covalently linked to thiol-containing biomolecules like peptides or proteins at specific cysteine residues. nih.gov This approach enables the stable and site-selective conjugation of the carbamate-containing moiety onto biological targets, opening avenues for its use in creating functional biomaterials or probes. nih.gov

Contributions to Catalysis and Asymmetric Synthesis

Ligand Design and Chiral Auxiliaries

In the realm of asymmetric catalysis, the design of chiral ligands is paramount for controlling the stereochemical outcome of a reaction. nih.gov While this compound in its achiral form is not directly used as a ligand, its fundamental structure contains key elements—a nitrogen atom capable of metal coordination and a sterically demanding tert-butyl group—that are common features in advanced ligand design. researchgate.net The tert-butyl carbamate moiety can be incorporated into more complex molecular architectures to create effective chiral ligands or auxiliaries.

For example, research has shown the synthesis of chiral carbamate-containing molecules, such as tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate, through asymmetric Mannich reactions. orgsyn.org In such structures, the carbamate group is attached to a stereochemically defined backbone. The nitrogen and carbonyl oxygen of the carbamate group could potentially act as coordination sites for a metal center, while the chiral backbone and the bulky tert-butyl group would create a defined chiral environment around the metal. This asymmetric environment can influence the binding of substrates and reagents, thereby directing the stereoselectivity of the catalytic transformation. nih.gov The conformational flexibility of the ligand structure can also play a crucial role, allowing the ligand to adopt an optimal geometry in the transition state to maximize enantioselectivity. nih.gov Therefore, while not a ligand itself, this compound represents a structural motif that is integrated into the synthesis of sophisticated chiral molecules for asymmetric catalysis. orgsyn.org

Substrate in Catalytic Coupling Reactions

Tert-butyl carbamate and its derivatives are important substrates in modern transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govdoabooks.org Specifically, tert-butyl carbamate serves as a convenient ammonia (B1221849) surrogate in palladium-catalyzed amidation reactions for the synthesis of N-Boc protected anilines from aryl halides and triflates. researchgate.net This transformation is significant as it provides a direct route to protected primary anilines, which are versatile intermediates in medicinal chemistry and materials science.

Furthermore, while this compound is more frequently the product of novel C-N bond-forming reactions, the broader class of carbamates are active participants as substrates. acs.org For instance, related compounds like tert-butyl (thiophen-2-ylmethyl)carbamate have been used as substrates in palladium-catalyzed direct C-H arylation reactions with aryl bromides, demonstrating that the carbamate-protected amine can be part of a molecule undergoing catalytic C-C bond formation. researchgate.net

A particularly relevant area is the development of decarboxylative coupling reactions, where carboxylic acids are used as substrates to form new bonds. rsc.orgnih.gov In this context, alkanoyloxycarbamates are used as precursors that undergo a base-mediated intramolecular decarboxylation to yield N-Boc protected amines, including this compound. acs.org This innovative method avoids the use of traditional alkyl halides and represents a sustainable approach to amine synthesis. acs.org Dual copper and photoredox catalysis has also enabled the decarboxylative C(sp3)–N coupling of abundant alkyl carboxylic acids with various nitrogen nucleophiles. princeton.edu

Data Tables

Table 1: Synthesis of this compound and Analogs via Decarboxylative Amination acs.org

| Entry | Carboxylic Acid Precursor | Product | Yield (%) |

| 1 | Propanoic Acid Derivative | tert-Butyl ethylcarbamate | 62 |

| 2 | Butanoic Acid Derivative | This compound | 73 |

| 3 | Pentanoic Acid Derivative | tert-Butyl butylcarbamate | 75 |

| 4 | Myristic Acid Derivative | tert-Butyl tridecylcarbamate | 80 |

| 5 | Phenylacetic Acid Derivative | tert-Butyl benzylcarbamate | 70 |

Computational and Theoretical Chemistry Studies of Tert Butyl Propylcarbamate Systems

Quantum Chemical Characterization of Molecular Structures

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules like tert-butyl propylcarbamate. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various molecular properties.

The electronic structure of a carbamate (B1207046) is characterized by the delocalization of the nitrogen lone pair over the N-C=O system, creating a resonance structure that imparts partial double-bond character to the C-N bond. nih.gov This resonance stabilization is a key feature of the carbamate functional group.

DFT calculations can be used to quantify this effect by analyzing bond lengths and atomic charges. nih.gov For a model carbamate system, the C-N bond is typically shorter than a standard single bond, and the C=O bond is slightly elongated. Frontier molecular orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), reveals regions of electron density that are crucial for reactivity. In simple carbamates, the HOMO is often localized on the oxygen and nitrogen atoms of the carbamoyl (B1232498) group, while the LUMO is centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. semanticscholar.org

Table 1: Calculated Electronic Properties of a Model Carbamate

This table presents representative data calculated for a simple carbamate, analogous to this compound, using DFT at the B3LYP/6-31G(d) level of theory.

| Property | Value | Description |

|---|---|---|

| C=O Bond Length | 1.23 Å | Slightly longer than a typical ketone C=O (~1.20 Å). |

| C-N Bond Length | 1.35 Å | Shorter than a typical C-N single bond (~1.47 Å). |

| Hirshfeld Charge on C (carbonyl) | +0.35 e | Indicates the electrophilic nature of the carbonyl carbon. semanticscholar.org |

| Hirshfeld Charge on O (carbonyl) | -0.42 e | Shows significant negative charge localization. |

| Hirshfeld Charge on N | -0.28 e | Reflects the delocalization of the nitrogen lone pair. |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital. semanticscholar.org |

The flexibility of this compound arises from rotation around its single bonds. The bulky tert-butyl group introduces significant steric hindrance, which influences the molecule's preferred three-dimensional shape. Computational methods can map the potential energy surface by systematically rotating specific dihedral angles, identifying low-energy conformers and the energy barriers that separate them.

Due to resonance, the carbamate group itself is largely planar. The key rotational degrees of freedom are around the N-propyl and O-tert-butyl bonds. The most stable conformations are those that minimize steric clash between the bulky tert-butyl group and the propyl chain. nih.gov In many carbamates, a trans conformation across the C-N bond is slightly favored over the cis form, though the energy difference is often small, on the order of 1-1.5 kcal/mol. nih.gov

Table 2: Relative Energies of this compound Conformers

Illustrative relative energies for different rotational isomers (rotamers) calculated by scanning the C-N-C-C dihedral angle.

| Dihedral Angle (τ) | Conformation Name | Relative Energy (kcal/mol) |

|---|---|---|

| ~180° | Anti-periplanar | 0.0 (Global Minimum) |

| ~60° | Gauche | 1.8 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for investigating the step-by-step pathways of chemical reactions. For carbamates, this includes studying their formation from an amine and a carbon dioxide source, as well as their cleavage (deprotection) under various conditions. rsc.orgorganic-chemistry.org

By mapping the reaction pathway, computational chemists can locate the transition state (TS)—the highest energy point connecting reactants and products. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the TS is the activation energy or energy barrier, which determines the reaction rate. zendy.ionih.gov

For example, the acid-catalyzed hydrolysis of a carbamate, a common deprotection strategy for the related Boc group, proceeds through protonation of the carbonyl oxygen, followed by a rate-determining nucleophilic attack of a water molecule. zendy.ioresearchgate.net Quantum chemical calculations can model this tetrahedral intermediate and the associated transition state, providing a calculated energy barrier that can be compared with experimental kinetic data. zendy.io

When a reaction can proceed through multiple pathways, computational modeling can predict the most likely outcome by comparing the activation energies of the competing transition states. rsc.org The pathway with the lowest energy barrier will be the dominant one.

For instance, in the formation of carbamates from amines and CO2, different mechanisms, such as a direct single-step reaction versus a pathway involving a zwitterionic intermediate, can be evaluated. rsc.orgresearchgate.net Computational studies have shown that the mechanism can depend on the amine's structure and the presence of other molecules that can act as proton shuttles. researchgate.netepa.gov For the reaction of CO2 with amines, a zwitterion mechanism is often proposed, where the amine's nitrogen attacks the carbon of CO2, followed by deprotonation by another base. researchgate.net

Table 3: Calculated Activation Energies for a Model Carbamate Reaction

Representative Gibbs free energy barriers (ΔG‡) for the acid-catalyzed hydrolysis of a simple carbamate, providing insight into the reaction of this compound.

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Path A: O-Protonation | ||

| Step 1 | Protonation of Carbonyl Oxygen | Low barrier |

| Step 2 | Nucleophilic attack by H2O | 19.5 (Rate-determining) |

| Path B: N-Protonation | ||

| Step 1 | Protonation of Nitrogen | Higher barrier |

These illustrative data suggest that the O-protonation pathway is kinetically favored.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time. mdpi.com MD simulations model the forces between atoms using classical mechanics, allowing for the observation of dynamic processes like solvation and self-assembly.

For this compound, MD simulations can reveal how it interacts with solvent molecules, such as water. The carbamate's N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. nih.govnsf.gov Simulations can quantify these interactions by calculating properties like the radial distribution function, which shows the probability of finding a solvent molecule at a certain distance from the carbamate's functional groups. These simulations provide a dynamic picture of the solvation shell and the strength and lifetime of intermolecular hydrogen bonds, which govern the compound's solubility and transport properties. rsc.org

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Chemistry Synthetic Routes

The chemical industry's shift towards environmentally benign processes has spurred significant research into sustainable methods for synthesizing carbamates, including tert-Butyl propylcarbamate. Traditional routes often involve hazardous reagents like phosgene (B1210022) and isocyanates, prompting the development of greener alternatives. nih.govorgsyn.org

A key area of progress is the utilization of carbon dioxide (CO2) as a C1 building block. This approach aligns with carbon capture and utilization (CCU) strategies. Research has demonstrated that various carbamates can be prepared in a halogen-free manner by reacting amines, alcohols, and CO2 under mild conditions, often facilitated by a basic catalyst. rsc.org This method avoids toxic inputs and transforms a greenhouse gas into a valuable chemical intermediate.

Another innovative and sustainable approach involves the direct transformation of Boc-protected amines. A novel methodology utilizes tert-butoxide lithium (t-BuOLi) as the sole base to produce carbamates, eliminating the need for toxic reagents and metal catalysts. nih.gov This process has shown high yields across a range of substrates and is scalable, marking a significant advancement in sustainable synthetic chemistry. nih.gov

Flow microreactor systems are also being employed to develop more efficient and sustainable syntheses for tert-butyl esters and related compounds. rsc.org These systems offer superior control over reaction parameters, leading to higher efficiency and versatility compared to traditional batch processes. rsc.org

| Synthetic Route | Key Reagents | Advantages | Reference |

|---|---|---|---|

| Traditional Method | Phosgene, Phenyl chloroformate, Isocyanates | Well-established procedures | nih.govorgsyn.org |

| Green Route from CO2 | Amine, Alcohol, CO2, Basic Catalyst | Halogen-free, utilizes greenhouse gas, avoids toxic reagents | rsc.org |

| From Boc-Protected Amines | Boc-protected amine, t-BuOLi | Metal-catalyst-free, eliminates toxic reagents, high yields | nih.gov |

| Flow Microreactor Synthesis | Varies (e.g., Carboxylic acids, tert-Butyl alcohol) | High efficiency, enhanced safety, process versatility | rsc.org |

Exploration of Novel Biological and Material Science Applications

The unique structural features of the tert-butyl carbamate (B1207046) group make it a valuable component in both pharmaceutical sciences and advanced materials. Its derivatives are increasingly being explored for novel applications beyond their traditional role as protecting groups in peptide synthesis.

In the pharmaceutical sector, tert-butyl carbamate derivatives serve as crucial precursors and intermediates for drug development. For instance, they are used in the synthesis of Chk1/2 kinase inhibitors, where the carbamate moiety can influence properties like cellular permeability. The chemical stability and permeability-enhancing characteristics of the carbamate structure are indispensable in modern drug design. nih.gov

In material science, the applications are diverse. Carbamate derivatives are employed in the formulation of specialized coatings, adhesives, and polymers. Specific derivatives are used to create photo-crosslinkable polymers and to synthesize conjugated organic materials, highlighting their versatility in creating materials with tailored properties. The ability of the carbamate group to form hydrogen bonds is also a key feature in designing the structure of novel materials. sigmaaldrich.com

Emerging Applications:

Specialty Polymers: Used in formulations for advanced coatings and adhesives.

Pharmaceutical Intermediates: Precursors for kinase inhibitors and other bioactive molecules. nih.gov

Organic Materials: Building blocks for conjugated organic materials used in electronics.

Prodrug Strategies: The amine functionality in related carbamates is critical for developing prodrugs with pH-dependent release mechanisms.

Integration of Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis, including the production of this compound. These computational tools can predict reaction outcomes and optimize conditions with a speed and accuracy unattainable through traditional trial-and-error experimentation. acs.orgrsc.org

ML models are trained on vast datasets of chemical reactions sourced from scientific literature and patents. nih.gov By analyzing this data, neural networks can identify complex patterns and predict the major product of a reaction, achieving high accuracy (over 70% for rank 1 prediction in some models). acs.orgnih.gov This predictive power allows chemists to evaluate the feasibility of synthetic pathways before entering the lab, saving significant time and resources. rjptonline.org

Furthermore, ML algorithms, particularly Bayesian optimization, are used to fine-tune reaction parameters such as temperature, solvent, and catalyst concentration to maximize yield and selectivity. rsc.orgbeilstein-journals.org These "self-driving" laboratory systems can autonomously design and execute experiments, rapidly converging on the optimal conditions for a specific transformation. duke.edu This data-driven approach accelerates the discovery of new, efficient synthetic routes for valuable compounds like this compound. beilstein-journals.org

| Machine Learning Application | Methodology | Impact on Synthesis | Reference |

|---|---|---|---|

| Reaction Outcome Prediction | Training neural networks on large reaction databases (e.g., from patents) | In silico validation of synthetic steps; reduces failed experiments | acs.orgnih.gov |

| Condition Optimization | Bayesian Optimization (BO), integration with high-throughput experimentation (HTE) | Rapid identification of optimal temperature, solvent, and catalyst for improved yield | rsc.orgbeilstein-journals.org |

| Active Learning | Adaptive algorithms that suggest experiments based on minimal initial data | Streamlines optimization with fewer required experiments | duke.edu |

Advanced Spectroscopic and Structural Characterization Techniques

A deep understanding of the three-dimensional structure and intermolecular interactions of this compound is crucial for predicting its behavior and designing new applications. Advanced analytical techniques provide unprecedented detail about its molecular architecture.

X-ray crystallography is a powerful tool for determining the precise solid-state structure of carbamate derivatives. Studies on similar compounds, such as tert-butyl N-hydroxycarbamate, have revealed detailed information about bond lengths, angles, and, importantly, the intricate patterns of hydrogen bonding that dictate the crystal packing. mdpi.com These hydrogen bonds, often involving the carbonyl oxygen and the N-H group, form complex networks like chains and ribbons that define the material's macroscopic properties. mdpi.com

In the gas phase, Fourier transform microwave (FTMW) spectroscopy allows for the characterization of discrete molecular conformations. Research on butyl carbamate has shown that multiple low-energy conformations can exist, differing in the orientation of the alkyl chain relative to the amide group. uva.esresearchgate.net This technique provides highly accurate data on the rotational constants, from which a precise molecular structure can be derived.

Raman spectroscopy offers complementary information about the vibrational modes of the molecule, providing a characteristic fingerprint that can be used for identification and structural analysis. nih.gov

| Technique | Phase | Information Obtained | Reference |

|---|---|---|---|

| X-ray Crystallography | Solid | Precise bond lengths/angles, 3D structure, hydrogen bonding patterns, crystal packing | mdpi.com |

| Fourier Transform Microwave (FTMW) Spectroscopy | Gas | Rotational constants, identification of different conformers, high-precision molecular geometry | uva.esresearchgate.net |

| Raman Spectroscopy | Solid/Liquid | Vibrational modes, molecular fingerprint for identification and structural analysis | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl propylcarbamate, and how can reaction conditions be optimized?

- Classification : Basic (Synthesis Methodology)

- Methodological Answer :

- Route 1 : Utilize carbamate formation via reaction of propylamine with tert-butyl chloroformate in dichloromethane (DCM) under inert atmosphere (e.g., argon), with triethylamine as a base to scavenge HCl .

- Route 2 : Employ a two-step protocol: (1) Protect propylamine using di-tert-butyl dicarbonate (Boc₂O) in THF, followed by (2) deprotection under controlled acidic conditions (e.g., trifluoroacetic acid) to isolate the carbamate .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., 1.2 equiv Boc₂O) and temperature (0°C to room temperature) to minimize side products. Purify via silica gel chromatography using ethyl acetate/hexane gradients .

Q. How should researchers safely handle and store tert-butyl propylcarbamate in laboratory settings?

- Classification : Basic (Safety Protocols)

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, safety goggles, lab coats) to avoid skin/eye contact. Work in a fume hood with adequate ventilation to prevent inhalation .

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents. Avoid exposure to heat (>40°C) to prevent decomposition .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose via licensed chemical waste services .

Q. What analytical techniques are critical for characterizing tert-butyl propylcarbamate?

- Classification : Basic (Characterization)

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm structure (e.g., tert-butyl protons at ~1.4 ppm; carbamate carbonyl at ~155 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (expected [M+H]⁺ for C₈H₁₇NO₂: 172.1338).

- Purity Assessment : Perform HPLC with UV detection (λ = 210–220 nm) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for tert-butyl carbamates under varying pH conditions?

- Classification : Advanced (Stability Analysis)

- Methodological Answer :

- Experimental Design : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C and 40°C. Sample aliquots at intervals (0, 7, 14 days) and analyze via HPLC .

- Data Interpretation : Compare degradation rates (e.g., hydrolysis of the carbamate group at pH < 2 vs. stability at pH 4–9). Use Arrhenius plots to predict shelf-life under storage conditions .

- Contradiction Resolution : Reconcile discrepancies by validating analytical methods (e.g., NMR for detecting decomposition products like CO₂ and tert-butanol) .

Q. What strategies are effective for elucidating the reaction mechanism of tert-butyl carbamate formation?

- Classification : Advanced (Mechanistic Studies)

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹³C-labeled Boc₂O to trace carbonyl incorporation via ¹³C NMR .

- Kinetic Studies : Perform pseudo-first-order experiments under varying amine concentrations. Calculate activation energy (Eₐ) using Eyring plots .

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate transition states and identify rate-determining steps (e.g., nucleophilic attack by propylamine) .

Q. How can researchers address low yields in tert-butyl propylcarbamate synthesis due to competing side reactions?

- Classification : Advanced (Reaction Optimization)

- Methodological Answer :

- Side Reaction Mitigation :

- Byproduct 1 : Urea formation from excess Boc₂O. Remedy: Use stoichiometric Boc₂O (1.0–1.1 equiv) and slow addition of reagents .

- Byproduct 2 : Hydrolysis of tert-butyl group. Remedy: Conduct reactions under anhydrous conditions with molecular sieves .

- Catalyst Screening : Test bases (e.g., DMAP vs. triethylamine) to enhance reaction efficiency. Optimize solvent polarity (e.g., DMF for polar intermediates) .

Data Analysis and Reproducibility

Q. What methodologies ensure reproducibility in scaling up tert-butyl propylcarbamate synthesis from milligram to gram quantities?

- Classification : Advanced (Process Chemistry)

- Methodological Answer :

- Scale-Up Protocol :

Heat Transfer : Use jacketed reactors to maintain temperature control during exothermic Boc protection .

Mixing Efficiency : Optimize stirrer speed (≥500 rpm) to prevent localized concentration gradients.

Workup : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for bulk purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。